molecular formula C13H9Cl2NO B3833171 3,4-dichloro-N-phenylbenzamide CAS No. 5246-12-8

3,4-dichloro-N-phenylbenzamide

Katalognummer B3833171
CAS-Nummer: 5246-12-8
Molekulargewicht: 266.12 g/mol
InChI-Schlüssel: CPHJNUHQNATEEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-phenylbenzamide is a chemical compound with the linear formula C13H9Cl2NO . It has a molecular weight of 266.129 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Intramolecular Oxidative Coupling for Spirooxindoles Synthesis : Yu et al. (2011) described the use of phenyliodine(III) bis(trifluoroacetate) for the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, facilitating the synthesis of spirooxindoles (Yu et al., 2011).

  • Antiviral Activity and Synthesis of N-Phenylbenzamide Derivatives : Mirallai et al. (2013) synthesized 2-amino-N'-arylbenzamidines and converted them to 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, showing potential for antiviral drug development (Mirallai et al., 2013).

  • Crystal Structure and Antitumor Activity : He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, investigating its structure-property relationship and antitumor activity (He et al., 2014).

Biological Applications

  • Mitochondrial Permeability Transition Pore Inhibitors : Roy et al. (2016) focused on N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore, identifying compounds with potential therapeutic relevance (Roy et al., 2016).

  • Antiviral Properties : Bourass et al. (2016) developed 3D-QSAR models to predict the antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, contributing to anti-EV 71 drug development (Bourass et al., 2016).

  • ancer Agents**: Malik et al. (2022) described the synthesis of imidazole-based N-phenylbenzamide derivatives and their potential as anticancer agents, providing computational insights into their interactions with target proteins (Malik et al., 2022).
  • Enterovirus 71 Inhibitors : Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives and assessed their activities against Enterovirus 71, identifying compounds with promising anti-EV 71 activities (Ji et al., 2013).

  • Potential Anti-HBV Agent : Cui et al. (2020) synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide and evaluated its anti-HBV activity, showing promising results in vitro and in vivo (Cui et al., 2020).

Additional Research Areas

  • Antimicrobial Studies : Lahtinen et al. (2014) synthesized N-substituted sulfanilamide derivatives, including N-phenylbenzamides, and evaluated their antimicrobial activities (Lahtinen et al., 2014).

  • Antifungal Activity : Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and assessed its antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum (Wen-liang, 2011).

  • Antitumor Activity in Glioma Cells : Lin et al. (2016) explored the antitumor function of phenoxybenzamine hydrochloride in glioma, demonstrating its inhibitory effects on proliferation, migration, invasion, and tumorigenesis of glioma cells (Lin et al., 2016).

  • Molecular Rectifiers Design : Ding et al. (2015) conducted a computational search of molecular frameworks for intrinsic rectification of electron transport, identifying N-phenylbenzamide as a promising framework (Ding et al., 2015).

  • Gas-Phase Smiles Rearrangement Reactions : Li et al. (2015) studied gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides using electrospray ionization tandem mass spectrometry (Li et al., 2015).

Eigenschaften

IUPAC Name

3,4-dichloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJNUHQNATEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966886
Record name 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-phenylbenzamide

CAS RN

5246-12-8
Record name 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-phenylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.